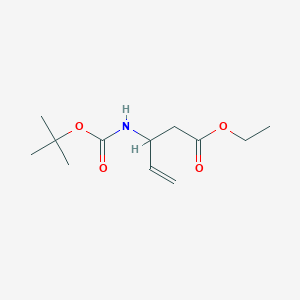
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is widely used due to its stability under a variety of conditions and its ease of removal under acidic conditions.
Mechanism of Action
Target of Action
The primary target of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate, also known as ethyl 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoate, is the amine group in various biomolecules . This compound is widely used as an amine-protecting group in multistep reactions in synthetic organic chemistry, as well as in peptide synthesis .
Mode of Action
this compound interacts with its targets by protecting the amine groups in a variety of structurally diverse amines, amino acids, and peptides . This is achieved through a reaction with a base and the anhydride di-tert-butyl dicarbonate . The compound is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides and other complex polyfunctional molecules . By protecting the amine groups, it allows for sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis .
Result of Action
The result of this compound’s action is the successful protection of amine groups in various biomolecules, enabling their use in complex chemical reactions . This protection can be easily removed under a variety of conditions, allowing for further chemical manipulations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of a Brønsted Acidic Deep Eutectic Solvent (DES) has been shown to enable efficient and sustainable N-Boc deprotection . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs continuous flow reactors with solid acid catalysts to enhance efficiency and productivity. For example, H-BEA zeolite can be used as a catalyst in THF to achieve high yields of Boc-protected amines .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in water or OsO4 in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine (NEt3) or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols or amines, and substitution can yield various substituted amines or esters .
Scientific Research Applications
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of fine chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-ethylamine
- N-Boc-propylamine
- N-Boc-butylamine
Uniqueness
N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is unique due to its specific structure, which includes an ethyl group and a pent-4-enoate moiety. This structure provides distinct reactivity and stability compared to other Boc-protected amines .
Conclusion
This compound is a versatile compound used in various fields of scientific research and industry. Its stability and ease of removal make it an essential tool in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-9(8-10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLKMAUEJPLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)
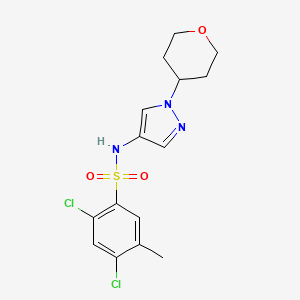
![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)


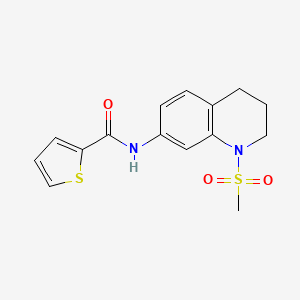
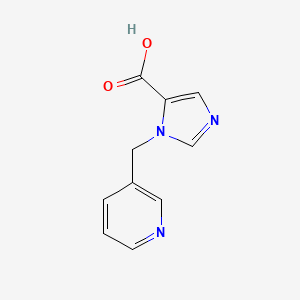
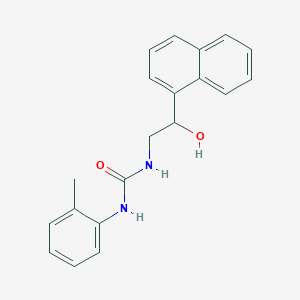
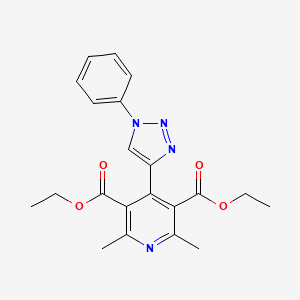
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2539794.png)
![1,3-Dinitrodibenzo[b,f]oxepine](/img/structure/B2539795.png)
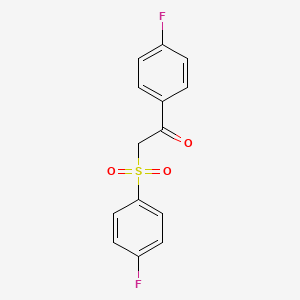
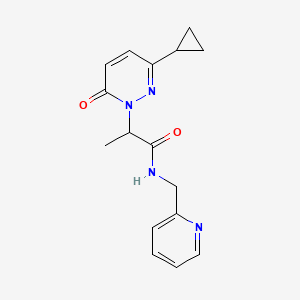
![1-[5-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B2539799.png)
